molecular formula C11H19ClN2O B1477758 2-Chloro-1-(4-cyclobutylpiperazin-1-yl)propan-1-one CAS No. 1873449-10-5

2-Chloro-1-(4-cyclobutylpiperazin-1-yl)propan-1-one

Cat. No. B1477758
CAS RN: 1873449-10-5
M. Wt: 230.73 g/mol
InChI Key: ZUVKWPAWMUXKHX-UHFFFAOYSA-N
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Description

2-Chloro-1-(4-cyclobutylpiperazin-1-yl)propan-1-one, also known as 2-CBP, is an organochloride compound with a wide range of applications in scientific research. It is a colorless, crystalline solid that is soluble in polar organic solvents. It is used as a reagent in organic synthesis and as a catalyst in various types of reactions. 2-CBP has also been used to study the structure and function of proteins and other biological molecules.

Scientific Research Applications

Catalytic Applications in Transfer Hydrogenation

The compound 1-chloro-3-(3-methylimidazolidin-1-yl)propan-2-ol chloride, closely related to the chemical , has been utilized in the synthesis of phosphinite ligands. These ligands, in combination with [Ru(η6-arene)(μ-Cl)Cl]2 dimers, create cationic derivatives used as catalysts in the transfer hydrogenation of various ketones. The catalytic activity of these complexes results in efficient and high-conversion production of alcohols, showcasing their potential in synthetic organic chemistry (Aydemir et al., 2014).

Synthetic Routes and Molecular Structure Elucidation

The synthesis of structurally similar compounds, such as (2E)-1-(4-2,4-Dichlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one, involves base-catalyzed Claisen-Schmidt condensation reactions. These synthesized compounds are characterized by techniques like FT-IR, elemental analysis, and single-crystal X-ray diffraction, providing insights into their molecular structures. Such studies are pivotal in understanding the interaction patterns and stability of these molecules (Salian et al., 2018).

Anticonvulsant and Antihypertensive Properties

Derivatives with a 3-(4-arylpiperazin-1-yl)propyl moiety have shown promising antiarrhythmic and antihypertensive activities, attributed to their alpha-adrenolytic properties. This suggests potential applications in the development of cardiovascular and neuroprotective therapeutics (Malawska et al., 2002).

properties

IUPAC Name

2-chloro-1-(4-cyclobutylpiperazin-1-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19ClN2O/c1-9(12)11(15)14-7-5-13(6-8-14)10-3-2-4-10/h9-10H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUVKWPAWMUXKHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)C2CCC2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-(4-cyclobutylpiperazin-1-yl)propan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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